(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate
Overview
Description
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, at elevated temperatures to facilitate the substitution reaction. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, dimethylformamide, elevated temperatures.
Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, room temperature.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Reduction Reactions: (S)-Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.
Material Science: Employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The azide group is highly reactive and can participate in a range of reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Benzyl 3-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
Uniqueness
(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the azide group, which imparts distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of stereochemically pure compounds and for applications requiring selective reactivity.
Properties
IUPAC Name |
tert-butyl (3S)-3-(azidomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEVCCYGRQSYIU-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435360 | |
Record name | (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140645-22-3 | |
Record name | (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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